tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate
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Overview
Description
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a chemical compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with 1-bromo-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl carbamate and 1-bromo-3-methylbutan-2-ol.
Scientific Research Applications
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of a covalent bond with the target molecule. This interaction can modify the activity of enzymes or proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound used in similar applications but lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate: A structurally similar compound with different reactivity due to the presence of an additional carbonyl group.
tert-Butyl (4-Bromophenyl)carbamate: Another similar compound used in organic synthesis with different substitution patterns.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Biological Activity
tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate is a synthetic compound with the molecular formula C10H20BrNO3 and a molecular weight of 282.17 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for its application in drug development and other scientific research.
- Molecular Formula : C10H20BrNO3
- Molecular Weight : 282.17 g/mol
- CAS Number : 1909325-77-4
The biological activity of this compound primarily stems from its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by various nucleophiles, leading to covalent modifications of target proteins or enzymes. This mechanism can significantly impact various biochemical pathways, potentially altering enzyme activity and cellular functions.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes through covalent modification. This property is particularly useful in the development of enzyme inhibitors for therapeutic purposes.
- Protein Modification : It can serve as a protective group in peptide synthesis, allowing for selective modifications that are essential in drug design.
- Drug Development : Research indicates that compounds like this compound can be explored as leads for developing new pharmaceuticals targeting various diseases.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of this compound. The results indicated that the compound effectively inhibited target enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications against metabolic disorders .
Case Study 2: Protein Modification
In another study, researchers explored the use of this compound as a protective group in peptide synthesis. The findings suggested that it could facilitate selective modifications without compromising the overall stability of the peptide structure, making it valuable in drug design .
Properties
IUPAC Name |
tert-butyl N-(1-bromo-3-methylbutan-2-yl)oxycarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO3/c1-7(2)8(6-11)15-12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINRFUBLTQQKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)ONC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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